2,5-Dibromo-4-(decyloxy)phenol
Overview
Description
2,5-Dibromo-4-(decyloxy)phenol: is an organic compound with the molecular formula C16H24Br2O2 and a molecular weight of 408.17 g/mol . It is characterized by the presence of two bromine atoms, a decyloxy group, and a phenol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(decyloxy)phenol typically involves the bromination of 4-(decyloxy)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
4-(decyloxy)phenol+Br2→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-(decyloxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as zinc dust or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted phenols.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of de-brominated phenols.
Scientific Research Applications
2,5-Dibromo-4-(decyloxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(decyloxy)phenol involves its interaction with specific molecular targets. The bromine atoms and the phenol group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The decyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects .
Comparison with Similar Compounds
- 2,4-Dibromo-6-(decyloxy)phenol
- 2,5-Dibromo-4-(octyloxy)phenol
- 2,5-Dibromo-4-(hexyloxy)phenol
Comparison: 2,5-Dibromo-4-(decyloxy)phenol is unique due to its specific substitution pattern and the presence of the decyloxy group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. The length of the alkyl chain in the decyloxy group influences its solubility, reactivity, and biological activity .
Properties
IUPAC Name |
2,5-dibromo-4-decoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Br2O2/c1-2-3-4-5-6-7-8-9-10-20-16-12-13(17)15(19)11-14(16)18/h11-12,19H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEJKDGLNTZULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584467 | |
Record name | 2,5-Dibromo-4-(decyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-49-4 | |
Record name | 2,5-Dibromo-4-(decyloxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-4-(decyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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